molecular formula C15H13FN2 B1462436 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile CAS No. 1021022-20-7

3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile

Cat. No.: B1462436
CAS No.: 1021022-20-7
M. Wt: 240.27 g/mol
InChI Key: LLXGTNPRSOJPRY-UHFFFAOYSA-N
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Description

3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile ( 1021022-20-7) is a synthetic organic compound with a molecular formula of C 15 H 13 FN 2 and a molecular weight of 240.28 g/mol . This benzonitrile derivative features an aminomethyl linker connecting two aromatic rings, a structural motif common in the development of bioactive molecules. The primary value of this compound lies in its role as a versatile chemical building block in medicinal chemistry and drug discovery research. Its molecular structure serves as a key intermediate for the synthesis of more complex compounds. Specifically, the presence of the benzonitrile group is a significant functional group found in ligands for various biological targets . For instance, benzonitrile derivatives have been extensively explored in the development of inhibitors for enzymes like aromatase and steroid sulfatase , which are important targets in oncology research, particularly for hormone-dependent cancers . Furthermore, similar structural frameworks are utilized in developing ligands for central nervous system targets, such as the serotonin transporter (SERT) . The fluorine atom and methyl group on the aniline ring allow for fine-tuning of the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-[(4-fluoro-2-methylanilino)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2/c1-11-7-14(16)5-6-15(11)18-10-13-4-2-3-12(8-13)9-17/h2-8,18H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXGTNPRSOJPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NCC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Fluoro-2-methylbenzonitrile Intermediate

The key intermediate, 4-fluoro-2-methylbenzonitrile, is synthesized through a two-step process starting from 4-fluoro-2-methylbenzaldehyde:

Step 1: Formation of 4-Fluoro-2-methylbenzaldoxime

  • React 4-fluoro-2-methylbenzaldehyde with hydroxylamine hydrochloride in ethanol.
  • Use an organic base such as N,N-diisopropylethylamine to neutralize the hydrochloride and facilitate oxime formation.
  • The reaction is typically conducted at 20°C to 25°C to optimize yield and minimize side reactions.

Step 2: Conversion of Oxime to Benzonitrile

  • The oxime is dehydrated to the nitrile using reagents such as sodium bisulphate monohydrate.
  • The reaction is carried out in an organic solvent like toluene at elevated temperatures (110°C to 115°C).
  • The product, 4-fluoro-2-methylbenzonitrile, is isolated by crystallization from a toluene-hexane mixture.

This process avoids hazardous reagents such as brominated intermediates and high-boiling solvents, making it commercially viable and environmentally friendlier.

Formation of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile

The final compound is synthesized by coupling the 4-fluoro-2-methylphenyl moiety to the benzonitrile core through a methylamino linker. This is commonly achieved by reductive amination or nucleophilic substitution reactions:

  • Reductive Amination Approach:

    • React 4-fluoromethyl aniline derivatives with 4-cyanobenzaldehyde under mild conditions.
    • Employ reducing agents such as sodium cyanoborohydride or sodium borohydride.
    • Use solvents like methanol or tetrahydrofuran (THF) and control temperature between 25°C and 60°C.
    • Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Nucleophilic Substitution:

    • The fluorine atom on the aromatic ring may be substituted by amines under basic conditions, using sodium bicarbonate as a base in ethanol solvent.
    • Reaction conditions typically involve ambient to reflux temperatures.

These methods provide yields ranging from 45% to 95%, depending on optimization of stoichiometry, solvent polarity, and temperature.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Oxime formation 4-fluoro-2-methylbenzaldehyde + hydroxylamine hydrochloride + N,N-diisopropylethylamine 20–25°C Ethanol >90 Mild conditions, base facilitates reaction
Oxime dehydration to nitrile Sodium bisulphate monohydrate 110–115°C Toluene 85–90 Avoids hazardous reagents
Reductive amination/nucleophilic substitution 4-fluoromethyl aniline + 4-cyanobenzaldehyde + NaBH3CN or NaBH4 25–60°C MeOH or THF 45–95 Optimization improves yield

Mechanistic Insights

  • Oxime Formation: Nucleophilic attack of hydroxylamine on the aldehyde carbonyl forms an intermediate oxime, stabilized by the base.
  • Dehydration to Nitrile: Acidic or dehydrating agents promote elimination of water from the oxime, forming the nitrile group.
  • Reductive Amination: The aldehyde reacts with the amine to form an imine intermediate, which is reduced to the secondary amine linkage.
  • Nucleophilic Substitution: The aromatic fluorine, activated by adjacent substituents, is displaced by nucleophilic amines under basic conditions.

Analytical and Purification Techniques

  • Crystallization: The nitrile intermediate is purified by crystallization from toluene and hexane mixtures.
  • Chromatography: TLC and HPLC are used to monitor reaction progress and purity.
  • Spectroscopy: NMR (¹H, ¹³C, and ¹⁹F), mass spectrometry, and X-ray crystallography confirm structure and substitution patterns.
  • Stability Studies: Solubility and stability are assessed in solvents like DMSO and phosphate-buffered saline (PBS) using UV-Vis and HPLC.

Summary of Preparation Method

Stage Key Reagents Conditions Outcome
1. Oxime formation 4-fluoro-2-methylbenzaldehyde + hydroxylamine hydrochloride + base 20–25°C, ethanol 4-fluoro-2-methylbenzaldoxime
2. Oxime dehydration Sodium bisulphate monohydrate, toluene 110–115°C 4-fluoro-2-methylbenzonitrile
3. Aminomethyl linkage formation 4-fluoromethyl aniline + 4-cyanobenzaldehyde + reducing agent 25–60°C, MeOH or THF This compound

Chemical Reactions Analysis

3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of benzonitrile derivatives modified with fluorinated aromatic systems. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Formula Key Features Reference
3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile 3-position: aminomethyl-(4-fluoro-2-methylphenyl) C₁₅H₁₃FN₂ Fluorine at 4-position, methyl at 2-position on phenyl; balanced lipophilicity
4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile (WHD) 4-position: aminomethyl-(4-fluorophenyl) C₁₅H₁₃FN₂ Fluorine at 4-position on phenyl; lacks methyl group
4-fluoro-3-({[(4-methylphenyl)methyl]amino}methyl)benzonitrile 3-position: aminomethyl-(4-methylphenyl); fluorine at 4-position on benzonitrile C₁₆H₁₅FN₂ Methyl on phenyl; fluorine on benzonitrile core
3-fluoro-4-{[(4-methylphenyl)amino]methyl}benzonitrile 4-position: aminomethyl-(4-methylphenyl); fluorine at 3-position on benzonitrile C₁₅H₁₃FN₂ Fluorine and methyl groups swapped compared to target compound
4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile 4-amino, 3-fluoro, 2-trifluoromethyl substituents C₈H₄F₄N₂ Highly electronegative; trifluoromethyl enhances metabolic stability

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity: The target compound’s logP is estimated at 2.8 (similar to WHD ), while 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile has higher hydrophobicity (logP ~3.5) due to the trifluoromethyl group .
  • Metabolic Stability: Fluorine and methyl groups in the target compound may reduce oxidative metabolism compared to non-fluorinated analogs .

Biological Activity

3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, often referred to by its CAS number 1021022-20-7, is characterized by the presence of a fluorinated aromatic ring and a benzonitrile moiety, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

C13H12FN2\text{C}_{13}\text{H}_{12}\text{F}\text{N}_{2}

This structure features a fluorine atom at the para position relative to an amino group on a methyl-substituted phenyl ring, linked to a benzonitrile group.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its anticancer properties and its role as a modulator of neurotransmitter receptors.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, its activity was evaluated against human breast adenocarcinoma (MCF-7), acute lymphoblastic leukemia (CEM-13), and melanoma (MEL-8) cell lines. The results indicated that:

  • IC50 Values : The compound exhibited IC50 values in the micromolar range, suggesting significant antiproliferative effects.
  • Mechanism of Action : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells, acting in a dose-dependent manner. This mechanism is critical for its potential use in cancer therapy.
Cell LineIC50 Value (µM)Mechanism of Action
MCF-70.65Apoptosis induction
CEM-130.76Apoptosis induction
MEL-82.41Apoptosis induction

Neurotransmitter Modulation

In addition to its anticancer properties, this compound has shown potential as an allosteric modulator for metabotropic glutamate receptors (mGluRs). Specifically:

  • Receptor Interaction : The compound was tested for its ability to modulate mGluR5 activity, which is implicated in various central nervous system disorders.
  • Functional Assays : Studies utilizing thallium flux assays demonstrated that this compound can influence receptor activity, potentially leading to therapeutic applications for neurological conditions.

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds, providing insights into structure-activity relationships (SAR):

  • Synthesis and Evaluation : A series of derivatives based on the benzonitrile framework were synthesized and tested for their anticancer properties. Modifications at the aromatic rings significantly altered their potency.
  • Comparative Analysis : Compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups, emphasizing the importance of electronic effects in drug design.

Q & A

Basic Questions

Q. What is the recommended synthetic route for 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile, and what are the critical reaction parameters?

  • Methodology : The compound can be synthesized via a nucleophilic substitution or reductive amination approach. For example, reacting 3-aminomethylbenzonitrile with 4-fluoro-2-methylphenyl halides (e.g., bromide or chloride) in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF or acetonitrile. Key parameters include temperature control (70–100°C), reaction time (12–24 hours), and stoichiometric excess of the aryl halide to drive the reaction to completion. Purification typically involves column chromatography using ethyl acetate/hexane gradients .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm the presence of the benzonitrile core (δ ~7.5–8.0 ppm for aromatic protons) and the methyl/fluoro-substituted phenylamino group (δ ~2.3 ppm for methyl, δ ~6.5–7.0 ppm for fluorophenyl protons).
  • IR Spectroscopy : Verify the nitrile stretch (~2220 cm⁻¹) and N–H bending (~1600 cm⁻¹).
  • HR-MS : Validate molecular weight (C₁₅H₁₂FN₂: calculated [M+H]⁺ = 245.0984) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodology : Solubility is moderate in DMSO and DMF but poor in aqueous buffers. Stability studies (via HPLC or TLC) indicate degradation under prolonged light exposure or acidic conditions. Store at –20°C in inert atmospheres. Salt formation (e.g., oxalate) can enhance aqueous solubility for biological assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, fluorine vs. chlorine) influence this compound’s biological activity?

  • Methodology : Conduct structure-activity relationship (SAR) studies using analogues (e.g., replacing fluorine with chlorine, altering methyl group position). Compare binding affinities via radioligand assays or enzymatic inhibition studies. For example, fluorinated derivatives often exhibit enhanced metabolic stability and receptor affinity due to electronegativity and steric effects .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases, GPCRs)?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystallographic data of target proteins. Focus on hydrogen bonding with the nitrile group and hydrophobic interactions with the fluorophenyl moiety. Validate predictions with in vitro binding assays and mutagenesis studies .

Q. How to resolve contradictions in cytotoxicity data across different cell lines?

  • Methodology : Investigate assay conditions (e.g., serum concentration, incubation time) and cell-specific uptake mechanisms. Use flow cytometry to assess apoptosis pathways (Annexin V/PI staining) and metabolomics to identify off-target effects. Compare with structurally related compounds (e.g., 3-[(cyclopropylmethyl)amino]benzonitrile) to isolate substituent-specific effects .

Q. What strategies optimize synthetic yield while minimizing byproducts (e.g., dimerization)?

  • Methodology : Use slow addition of reagents to control exothermic reactions. Employ catalysts (e.g., Pd/C for reductive amination) or microwave-assisted synthesis to reduce reaction time. Monitor intermediates via LC-MS and optimize solvent polarity (e.g., switch from THF to acetonitrile) to suppress side reactions .

Q. What role does the fluorine atom play in modulating pharmacokinetic properties (e.g., bioavailability, half-life)?

  • Methodology : Compare metabolic stability (microsomal assays) and logP values (HPLC logD measurements) of fluorinated vs. non-fluorinated analogues. Fluorine’s electronegativity reduces oxidative metabolism, enhancing half-life. In vivo PK studies in rodent models can validate these effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile
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3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile

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